Silafluofen
Overview
Description
Silafluofen is a fluorinated organosilicon pyrethroid insecticide. It is primarily used in agriculture to combat soil-borne insects such as termites and as a wood preservative . The compound is known for its high insecticidal activity, low mammalian toxicity, and low fish toxicity, making it a unique and valuable tool in pest management .
Mechanism of Action
Target of Action
Silafluofen is a fluorinated organosilicon pyrethroid insecticide . The primary targets of this compound are neuroaxonal sodium channels . These channels play a crucial role in the transmission of nerve impulses in insects, and their disruption leads to the paralysis and eventual death of the insect .
Mode of Action
This compound interacts with its targets, the neuroaxonal sodium channels, in a unique way. While most pyrethroids are considered contact poisons, this compound acts both as a contact and stomach poison . This means that it can kill insects both by direct contact and when ingested, providing a dual mode of action that enhances its insecticidal effectiveness .
Biochemical Pathways
It is known that pyrethroids, including this compound, disrupt normal neuronal function by modifying the gating kinetics of sodium channels . This leads to prolonged sodium influx, depolarization of the neuronal membrane, and subsequent disruption of normal nerve impulse transmission .
Pharmacokinetics
Like other pyrethroids, it is likely that this compound is absorbed and distributed throughout the insect’s body following ingestion or contact, metabolized (often by oxidative processes), and ultimately excreted .
Result of Action
The molecular and cellular effects of this compound’s action result in the disruption of normal neuronal function in insects. By modifying the gating kinetics of sodium channels, this compound causes prolonged sodium influx and depolarization of the neuronal membrane . This disrupts normal nerve impulse transmission, leading to paralysis and death of the insect .
Action Environment
This compound is chemically stable under sunlight, in soil, and under alkaline environments . This stability allows it to remain effective in various environmental conditions. Furthermore, its low fish toxicity makes it especially useful in environments close to water, where fish toxicity might be a concern with other pyrethroids .
Biochemical Analysis
Biochemical Properties
As a pyrethroid insecticide, it is likely to interact with voltage-gated sodium channels in the nervous system of insects, leading to hyperexcitation and eventual death of the insect
Cellular Effects
The cellular effects of Silafluofen are primarily observed in insects, where it acts as a neurotoxin. It is known to affect the function of nerve cells by altering the activity of voltage-gated sodium channels
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with voltage-gated sodium channels in the nervous system of insects . This interaction leads to prolonged opening of the channels, causing hyperexcitation and eventual death of the insect
Preparation Methods
Synthetic Routes and Reaction Conditions: Silafluofen is synthesized by introducing a silicon atom into the pyrethroidal chemical structure. This modification enhances its stability and reduces its toxicity to non-target organisms . The synthesis involves the reaction of 4-ethoxyphenyl magnesium bromide with 3-(4-fluoro-3-phenoxyphenyl)propylchlorosilane under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is produced through a series of steps that ensure high yield and purity. The process typically involves the use of advanced chemical reactors and purification systems to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Silafluofen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to its simpler forms using appropriate reducing agents.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce simpler this compound derivatives .
Scientific Research Applications
Silafluofen has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of silicon substitution in organic molecules.
Biology: Investigated for its potential effects on insect physiology and behavior.
Medicine: Explored for its low toxicity profile, making it a candidate for developing safer insecticides.
Industry: Widely used in agriculture for pest control and as a wood preservative.
Comparison with Similar Compounds
Bifenthrin: Another pyrethroid insecticide, but it decomposes easily under alkaline conditions.
Etofenprox: A non-silicon pyrethroid with higher fish toxicity compared to silafluofen.
Uniqueness: this compound stands out due to its low fish toxicity, chemical stability under sunlight and alkaline conditions, and high insecticidal activity. These properties make it a preferred choice for applications where environmental safety is a concern .
Properties
IUPAC Name |
(4-ethoxyphenyl)-[3-(4-fluoro-3-phenoxyphenyl)propyl]-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FO2Si/c1-4-27-21-13-15-23(16-14-21)29(2,3)18-8-9-20-12-17-24(26)25(19-20)28-22-10-6-5-7-11-22/h5-7,10-17,19H,4,8-9,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYNBECUCCGGPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)[Si](C)(C)CCCC2=CC(=C(C=C2)F)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057924 | |
Record name | Silafluofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105024-66-6 | |
Record name | Silafluofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105024-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silafluofen [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105024666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silafluofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-ethoxyphenyl)(3-(4-fluoro-3-phenoxyphenyl)propyl)dimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.662 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzene, 4-[3-[(4-ethoxyphenyl)dimethylsilyl]propyl]-1-fluoro-2-phenoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.481 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SILAFLUOFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4SX221ILG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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